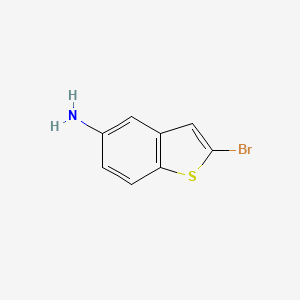

5-Amino-2-bromobenzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNS |

|---|---|

Molecular Weight |

228.11 g/mol |

IUPAC Name |

2-bromo-1-benzothiophen-5-amine |

InChI |

InChI=1S/C8H6BrNS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H,10H2 |

InChI Key |

JBAPOEVCJWPFHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 2 Bromobenzothiophene Analogs

Elucidation of Substituent Effects on Biological Activity

The biological activity of aminobenzothiophene analogs is highly sensitive to the nature and position of substituents on both the thiophene (B33073) and benzene (B151609) rings of the core structure. Research has demonstrated that minor structural changes can lead to significant shifts in potency and selectivity against various biological targets.

Positional Importance of the Amino Group: One of the most critical factors determining the biological activity of these compounds is the location of the amino group. In studies of antimitotic agents that function as tubulin polymerization inhibitors, moving the amino group from the C-3 position to the C-5 position of the benzo[b]thiophene nucleus resulted in a dramatic 11- to 67-fold increase in antiproliferative potency. This highlights the C-5 position as a key interaction point for enhancing activity in this class of compounds.

Influence of Substituents on the Benzene Ring: Further modifications to the benzene portion of the benzothiophene (B83047) core also play a crucial role. For instance, in the 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene series, the placement of additional substituents on the benzothiophene ring was explored. Structure-activity relationship analysis established that the most potent antiproliferative activities were achieved when a methoxy (B1213986) group was placed at the C-7 position. Conversely, placing methyl or methoxy groups at the C-4 or C-5 positions led to a significant decrease in activity acs.org.

Antimicrobial Activity: In the context of antimicrobial agents, the position of the amino group is also paramount. Studies targeting Mycobacterium smegmatis identified 5-aminobenzothiophene and 6-aminobenzothiophene as potent inhibitors, with the latter showing a minimal inhibitory concentration (MIC) of 0.78 µg/mL nih.gov. This suggests that different substitution patterns are optimal for different therapeutic targets. Similarly, in a series of benzothiophene acylhydrazones screened against multidrug-resistant Staphylococcus aureus, a chloro-substituent at the C-6 position was found in one of the most active compounds mdpi.com.

| Compound/Analog | Substituent(s) | Biological Target/Assay | Activity (IC₅₀ / MIC) |

| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | 2-NH₂, 6-CH₃, 3-CO-Ph(OMe)₃ | Tubulin Polymerization | Subnanomolar IC₅₀ |

| 5-aminobenzothiophene analog | 5-NH₂, 7-OCH₃ | Tubulin Polymerization | Potent Antiproliferative |

| 6-aminobenzothiophene | 6-NH₂ | M. smegmatis | 0.78 µg/mL |

| 5-aminobenzofuran | 5-NH₂ | M. smegmatis | 1.56 µg/mL |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-Cl | Multidrug-Resistant S. aureus | 4 µg/mL |

Impact of Substitution Pattern on Chemical Reactivity

The substitution pattern on the 5-aminobenzothiophene scaffold not only dictates its biological activity but also governs its chemical reactivity, influencing how further modifications can be introduced. The inherent electronic properties of the substituents determine the feasibility and outcome of subsequent synthetic steps.

The 2-bromo substituent serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the C-2 position, which is a common strategy for building molecular complexity and exploring SAR.

The amino group at the C-5 position is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. This electronic influence directs incoming electrophiles to specific positions, guiding the regioselectivity of reactions like nitration or halogenation. Conversely, the presence of electron-withdrawing groups, such as a nitro group, deactivates the ring system and alters its reactivity profile. For instance, computational studies on the nucleophilic aromatic substitution (SNAr) of substituted thiophenes have shown that electron-withdrawing groups (like NO₂ or CN) are crucial for stabilizing the intermediate Meisenheimer adduct, thereby facilitating the substitution reaction nih.gov. The reaction rate is significantly enhanced by strongly electron-withdrawing substituents, which lower the activation free energy for the nucleophilic attack nih.govnih.gov.

A specific example of this reactivity is the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines, which can lead to novel aromatic nucleophilic substitution with rearrangement, yielding unexpected isomers. This underscores how the interplay between different substituents (e.g., bromo and nitro) can create unique reaction pathways.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of 5-aminobenzothiophene analogs is a critical determinant of their ability to bind to biological targets. The spatial arrangement of substituents affects how the molecule fits into the binding pocket of a protein, influencing the strength and type of intermolecular interactions.

Molecular docking studies have provided significant insights into these interactions. For example, in the case of benzothiophene-chalcone hybrids designed as cholinesterase inhibitors, docking calculations revealed that specific substituents form key interactions within the enzyme's active site nih.gov. The carbonyl oxygen of the benzoyl group can form a hydrogen bond with the amino acid residue TYR337, while the benzoyl's aromatic ring can engage in π-stacking interactions with TRP86 nih.gov. These studies also showed that for acetylcholinesterase (AChE), a small pocket accommodates substituents like chlorine and methyl, whereas for butyrylcholinesterase (BChE), hydroxyl and amino substituents are favored due to the formation of hydrogen bonds nih.gov.

| Analog Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Benzothiophene-chalcones | Acetylcholinesterase (AChE) | TYR337, TRP86 | Hydrogen Bond, π-stacking |

| Benzothiophene-chalcones | Butyrylcholinesterase (BChE) | Not specified | Hydrogen Bond |

| Aminobenzothiophenes | Tubulin | Colchicine Site | Shape complementarity |

| Benzothiazepines | Tubulin | Colchicine Site | Shape complementarity |

Isosteric Replacements and Their Effects on Analog Activity

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry to modulate a compound's activity, selectivity, and pharmacokinetic profile researchgate.net. In the context of 5-aminobenzothiophene analogs, this approach has been used to optimize biological effects.

A classic and well-tolerated bioisosteric replacement is the substitution of a benzene ring with a thiophene ring researchgate.netnih.gov. These two aromatic systems have similar sizes and electronic characteristics. Studies have shown that replacing a 2-aminobenzene moiety with a 2-aminothiophene system in certain molecular scaffolds can result in potent inhibitors of tubulin polymerization acs.org. This demonstrates that the thiophene ring can effectively mimic the benzene ring while potentially offering different metabolic properties or secondary interactions.

Another example of isosteric replacement involves modifying the linker between key pharmacophores. In the development of potent antimitotic agents like combretastatin (B1194345) A-4, the central double bond has been replaced with a carbonyl group to create benzophenone-type analogues, which retain potent activity acs.org. This type of modification alters the molecule's rigidity and electronic properties while maintaining the crucial spatial orientation of the aromatic rings.

Furthermore, the benzothiophene core itself can be considered a bioisostere of other bicyclic systems like benzofuran (B130515) or indole (B1671886) researchgate.net. The replacement of a carbon atom in the benzene ring with a nitrogen atom to form an azabenzothiophene is another isosteric modification that has been explored in the design of kinase inhibitors nih.gov. These subtle changes can significantly impact target binding and selectivity, as seen in the development of Cathepsin K inhibitors where isosteric replacements for a benzothiazole (B30560) group were successfully used to eliminate off-target effects nih.gov.

| Original Group/Scaffold | Isosteric Replacement | Resulting Analog Class | Impact on Activity |

| Benzene | Thiophene | Thiophene derivatives | Often well-tolerated, activity maintained or increased nih.gov |

| 2-Aminobenzene | 2-Aminothiophene | Aminothiophene inhibitors | Potent tubulin polymerization inhibition acs.org |

| Ethene double bond (in stilbenes) | Carbonyl group | Benzophenone inhibitors | Potent antimitotic activity retained acs.org |

| Benzothiazole | Various heterocycles | Cathepsin K inhibitors | Elimination of off-target hERG inhibition nih.gov |

Biomolecular Interactions and Pharmacological Research Prospects of Benzothiophene Derivatives

Enzyme Inhibition Research

Benzothiophene (B83047) derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. Their ability to interact with the active sites of these enzymes makes them attractive candidates for the development of novel therapeutics.

Cholinesterase Inhibitors (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are crucial in the management of Alzheimer's disease. Research has shown that certain benzothiophene-chalcone hybrids are effective inhibitors of both AChE and BChE.

In one study, a series of benzothiophene-chalcone hybrids were synthesized and evaluated for their cholinesterase inhibitory activity. Compound 5f was identified as the most potent AChE inhibitor with an IC50 value of 62.10 μM. alzdiscovery.orggoogle.com In the same study, compound 5h demonstrated the strongest inhibition of BChE, with an IC50 value of 24.35 μM, which is comparable to the standard drug galantamine (IC50 = 28.08 μM). alzdiscovery.orggoogle.com Generally, the benzothiophene-chalcone hybrids showed more potent inhibition of both enzymes compared to simpler benzothiophene derivatives. alzdiscovery.orggoogle.com The introduction of amino and hydroxyl groups to the 3-benzoylbenzothiophene structure, as seen in compounds 5h and 5i , was found to be favorable for BChE inhibition, yielding IC50 values of 24.3 and 59.6 μM, respectively. alzdiscovery.org

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 5f | 62.10 | - |

| 5h | - | 24.35 |

| 5i | - | 59.6 |

| Galantamine (Reference) | - | 28.08 |

5-Lipoxygenase Inhibitors

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergic rhinitis. Zileuton, a well-known 5-LOX inhibitor, features a benzothiophene core. researchgate.net It has been shown to inhibit the synthesis of 5-hydroxyeicosatetraenoic acid in rat basophilic leukemia cells and rat polymorphonuclear leukocytes (PMNL) with IC50 values of 0.5 and 0.3 μM, respectively. researchgate.net Zileuton also inhibits leukotriene B4 (LTB4) biosynthesis in rat and human PMNL with an IC50 of 0.4 μM, and in human whole blood with an IC50 of 0.9 μM. researchgate.net

Further research has explored other benzothiophene derivatives as 5-LOX inhibitors. For instance, certain 2-amino-4-aryl thiazole derivatives containing a benzothiophene moiety have been identified as potent 5-LOX inhibitors, with one p-fluoro substituted compound showing an IC50 of approximately 10 μM. researchgate.net Another study highlighted benzothiophene derivatives, compounds 2d and 2e , as potent lipoxygenase inhibitors with IC50 values of 2.5 μM and 0.35 μM, respectively. researchgate.net

| Compound | Target | IC50 (µM) |

| Zileuton | 5-HETE synthesis (rat basophilic leukemia cells) | 0.5 |

| Zileuton | 5-HETE synthesis (rat PMNL) | 0.3 |

| Zileuton | LTB4 biosynthesis (rat PMNL) | 0.4 |

| Zileuton | LTB4 biosynthesis (human PMNL) | 0.4 |

| Zileuton | LTB4 biosynthesis (human whole blood) | 0.9 |

| p-fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | ~10 |

| 2d | Lipoxygenase | 2.5 |

| 2e | Lipoxygenase | 0.35 |

Dihydroxyacetone Phosphate Synthase (DHPS) Inhibitors

No specific research findings on benzothiophene derivatives as Dihydroxyacetone Phosphate Synthase (DHPS) inhibitors were identified in the reviewed literature.

Kinase Inhibitors (e.g., PIM kinases, LIMK1, MK2, GSK3)

Kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in cancer therapy. Benzothiophene derivatives have shown promise as inhibitors of several kinases.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is involved in the inflammatory response. A potent and selective benzothiophene-based MK2 inhibitor, PF-3644022 , has been developed. This compound is an ATP-competitive inhibitor with a Ki of 3 nM against the MK2 enzyme. In cellular assays, PF-3644022 inhibits TNFα production in human U937 monocytic cells with an IC50 of 160 nM.

Recent studies on 5-hydroxybenzothiophene derivatives have identified them as effective multi-target kinase inhibitors. Compound 16b , a 5-hydroxybenzothiophene hydrazide, was found to be a potent inhibitor of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM, respectively.

While the broader search for kinase inhibitors revealed these findings, specific research on benzothiophene derivatives as inhibitors for PIM kinases, LIMK1, and GSK3 with detailed inhibitory data was not prominently available in the reviewed literature.

| Compound | Target Kinase | Inhibitory Concentration |

| PF-3644022 | MK2 | Ki = 3 nM |

| PF-3644022 | TNFα production in U937 cells | IC50 = 160 nM |

| 16b | Clk4 | IC50 = 11 nM |

| 16b | DRAK1 | IC50 = 87 nM |

| 16b | haspin | IC50 = 125.7 nM |

| 16b | Clk1 | IC50 = 163 nM |

| 16b | Dyrk1B | IC50 = 284 nM |

| 16b | Dyrk1A | IC50 = 353.3 nM |

Receptor Modulation Research (e.g., Estrogen Receptor Modulators)

Benzothiophene derivatives are a well-established class of selective estrogen receptor modulators (SERMs). SERMs can act as either estrogen receptor agonists or antagonists depending on the target tissue, making them valuable for conditions like postmenopausal osteoporosis and breast cancer.

Raloxifene and Arzoxifene are two prominent benzothiophene-derived SERMs that have been extensively studied. The development of novel 6-OH-benzothiophene derivatives has led to compounds with potent antagonistic activity in ER+ breast cancer cells. For example, compound 19d from this series was identified as a potent antagonist. Further research into a family of benzothiophene SERMs has demonstrated a range of ERα/ERβ selectivity from 1.2- to 67-fold. These studies highlight the potential for fine-tuning the receptor affinity and selectivity of benzothiophene-based SERMs.

| Compound Class/Example | Receptor Target | Key Finding |

| Raloxifene, Arzoxifene | Estrogen Receptors (ERα, ERβ) | Prominent benzothiophene-derived SERMs. |

| Compound 19d (6-OH-benzothiophene derivative) | ERα | Potent antagonist in ER+ breast cancer cells. |

| Benzothiophene SERM family | ERα, ERβ | Achieved ERα/ERβ selectivity from 1.2- to 67-fold. |

Antimicrobial Research Applications

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Benzothiophene derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.

A study on tetrahydrobenzothiophene derivatives identified several compounds with good potency against both Gram-negative and Gram-positive bacteria. Notably, compound 3b showed excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus with MIC values of 1.11 μM, 1.00 μM, 0.54 μM, and 1.11 μM, respectively.

Another investigation focused on benzo[b]thiophene acylhydrazones against multidrug-resistant Staphylococcus aureus. This led to the identification of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) , which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including methicillin- and daptomycin-resistant isolates. Furthermore, benzimidazolo benzothiophene derivatives have also been synthesized and tested, with some compounds showing activity against Klebsiella pneumoniae at MIC values of 20 µg/mL.

| Compound/Derivative Class | Target Microorganism | MIC Value |

| 3b (tetrahydrobenzothiophene) | E. coli | 1.11 µM |

| 3b (tetrahydrobenzothiophene) | P. aeruginosa | 1.00 µM |

| 3b (tetrahydrobenzothiophene) | Salmonella | 0.54 µM |

| 3b (tetrahydrobenzothiophene) | S. aureus | 1.11 µM |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | S. aureus (including MRSA) | 4 µg/mL |

| Benzimidazolo benzothiophene derivatives | Klebsiella pneumoniae | 20 µg/mL |

Antibacterial Activity Studies

Derivatives of the thiophene (B33073) and benzothiophene core have demonstrated notable antibacterial properties. For instance, a series of newly synthesized 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid derivatives were evaluated for their activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Structure-activity relationship (SAR) analysis of some armed thiophene derivatives indicated that introducing specific substituent groups at the 5-position of the thiophene ring could enhance antibacterial activities. mdpi.com

In another study, 2-amino-5-nitrothiophene derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. medilam.ac.irresearchgate.net The results showed that all the tested compounds had inhibitory effects against Staphylococcus aureus. medilam.ac.irresearchgate.net Specifically, one compound showed potent activity against S. aureus but had no effect on E. coli, highlighting a degree of selectivity. medilam.ac.irresearchgate.net Other derivatives in the same series demonstrated inhibitory effects on E. coli or on both bacterial strains. medilam.ac.irresearchgate.net Furthermore, research on thiophene-2-carboxamide derivatives revealed that compounds substituted with a methoxy (B1213986) group showed the best inhibition against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa) bacteria compared to derivatives with methyl or chlorine substituents. nih.gov One amino thiophene-2-carboxamide derivative with a methoxy group showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov

| Compound Class | Bacterial Strain | Activity/Inhibition Zone | Reference |

|---|---|---|---|

| 2-Amino-5-nitrothiophene derivatives | Staphylococcus aureus | Inhibitory effects observed | medilam.ac.irresearchgate.net |

| Amino thiophene-2-carboxamide derivative (with methoxy group) | Pseudomonas aeruginosa | 20 mm | nih.gov |

| Amino thiophene-2-carboxamide derivative (with methoxy group) | Staphylococcus aureus | 20 mm | nih.gov |

| Amino thiophene-2-carboxamide derivative (with methoxy group) | Bacillus subtilis | 19 mm | nih.gov |

Antifungal Activity Studies

The antifungal potential of thiophene derivatives has been an area of active investigation. A series of seventeen Schiff bases incorporating 2-aminothiophene derivatives were designed and evaluated for their in vitro antifungal activity against dermatophytes. scielo.br Several of these compounds exhibited promising antifungal profiles, with minimum inhibitory concentration (MIC) values ranging from 16-64 µg/mL, which in some cases were better than the reference drug, fluconazole. scielo.br The structure-activity relationship analysis from this study suggested that the presence of halogen and nitro substituents enhances antifungal activity. scielo.br

Another study focused on a 2-aminothiophene derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN), which was incorporated into chitosan-based films for potential topical application. mdpi.com These films were effective against Candida species, including C. albicans, C. tropicalis, and C. parapsilosis, indicating potential for development as a new antifungal drug formulation. mdpi.com The compound 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) also showed antifungal action against fluconazole-resistant Candida strains at concentrations of 100 to 200 µg/mL and demonstrated a synergistic effect with fluconazole. nih.gov This derivative was also found to inhibit biofilm formation, a key virulence factor associated with drug resistance in Candida infections. nih.govmdpi.com

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Aminothiophene Schiff bases (e.g., 4e, 4f, 4g, 4k, 4l, 4m, 4o, 4p) | Dermatophytes | 16-64 | scielo.br |

| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100-200 | nih.gov |

Antitubercular Activity Studies

Benzothiophene derivatives have emerged as a promising class of inhibitors with potent antimycobacterial properties. nih.gov In one study, several benzo[b]thiophene-2-carboxylic acid derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra (MTB). nih.gov A number of these compounds were highly active against multidrug-resistant M. tuberculosis, with MICs ranging from 2.73 to 22.86 μg/mL against both active and dormant stages. nih.gov Notably, compound 7b, which contains both bromo and chloro substituents, was particularly active against the dormant stage of multidrug-resistant MTB H37Ra, with an MIC of 2.73 μg/mL. nih.gov The activity of these compounds was found to be slightly better than the clinically used drugs rifampicin (RIF) and isoniazid (INH) in the same experiment. nih.gov

Molecular docking studies suggested that these benzo[b]thiophene derivatives exhibit a high binding affinity toward the active site of the DprE1 enzyme, a key target in mycobacterium. nih.gov The promising in vitro and ex vivo activity, combined with efficacy against multidrug-resistant strains, makes these benzothiophene derivatives attractive candidates for further development in tuberculosis therapy. nih.gov Other studies have also highlighted the antitubercular potential of compounds containing fused-nitrogen heterocycles and thiophene structures. mdpi.comresearchgate.net

| Compound Series | Target | MIC Range (µg/mL) | Note | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-carboxylic acid derivatives (7a-f, 8c, 8g) | Multidrug-resistant M. tuberculosis H37Ra | 2.73 - 22.86 | Active against both active and dormant stages. | nih.gov |

| Compound 7b (bromo and chloro substituted) | Dormant Multidrug-resistant M. tuberculosis H37Ra | 2.73 | Activity slightly better than Rifampicin and Isoniazid in the same experiment. | nih.gov |

| Compounds 8c and 8g | M. bovis BCG (active and dormant) | 0.56 - 0.62 | Showed excellent activity. | nih.gov |

Anticancer Research Directions

The anticancer potential of benzothiophene and its derivatives is a significant area of pharmacological research. ijpsjournal.com These heterocyclic compounds have been investigated for their ability to inhibit tumor cell growth through various mechanisms. nih.gov

Thiophene derivatives have demonstrated pronounced and selective antiproliferative activity against various human cancer cell lines. nih.gov For instance, a study on 2-amino-3-methylcarboxylate thiophene derivatives showed that compounds with an alkyl chain of at least six to nine carbons at the C-5 position exhibited potent anti-proliferative activity in the mid-nanomolar range, with a high degree of tumor cell selectivity. nih.gov These compounds were particularly effective against T-lymphoma (CEM and Molt/4), prostate (PC-3), kidney (Caki-1), and hepatoma (Huh-7) tumor cells, while being largely inactive against other cell lines like B-lymphoma (Raji) and cervix carcinoma (HeLa). nih.gov

A novel thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), showed selective cytotoxicity against LnCap (prostate), HepG2 (liver), and Caco-2 (colorectal) cancer cell lines, with EC50 values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively, without affecting the control HEK293 cell line. researchgate.net Similarly, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines, with the most potent molecules demonstrating IC50 concentrations of 25–50 nM. mdpi.com A related benzoxazole derivative containing a p-bromophenyl group, 5-amino-2-[p-bromophenyl]-benzoxazole, also showed significant anticancer effects in MCF-7 and MDA-MB breast cancer cell lines by increasing apoptosis. medicinescience.orgresearchgate.net

| Compound Class/Derivative | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | Caco-2 (Colorectal) | 108.657 µM | researchgate.net |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | LnCap (Prostate) | 138.573 µM | researchgate.net |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | HepG2 (Liver) | 185.931 µM | researchgate.net |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (e.g., 7h, 7i) | HCT116 (Colorectal) | 25-50 nM | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (e.g., 7h, 7i) | MDA-MB-231 (Breast) | 25-50 nM | mdpi.com |

| 2-amino-3-methylcarboxylate thiophenes | CEM, Molt/4, PC-3, Caki-1, Huh-7 | Mid-nanomolar range | nih.gov |

A key mechanism through which many thiophene-based compounds exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov Microtubules are essential for cell division, and agents that interfere with their function can arrest the cell cycle and induce apoptosis. nih.govmdpi.com

A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(hetero)aryl ethynyl thiophene derivatives were identified as potent inhibitors of cell proliferation. nih.gov The antiproliferative effects of the most active compounds were linked to an increase in the proportion of cells in the G2/M and sub-G1 phases of the cell cycle, which correlated well with their ability to inhibit tubulin polymerization. nih.gov Similarly, a novel 5-arylalkynyl-2-benzoyl thiophene was found to disrupt microtubule networks in cancer cells and suppress tubulin polymerization in vitro. nih.gov Docking studies indicated that this compound binds to the colchicine binding site on tubulin. nih.gov The inhibition of tubulin polymerization is a mechanism shared by several successful anticancer drugs, and various heterocyclic compounds, including 5-amino-2-aroylquinolines, have been developed as highly potent inhibitors targeting this process. nih.govnih.gov

Anti-inflammatory Research Aspects

Derivatives of the benzothiophene scaffold have also been investigated for their anti-inflammatory properties. A study focusing on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified them as activators of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.govnih.govscilit.comresearchgate.net NRF2 is a key regulator of cellular defense against oxidative stress and inflammation.

These compounds exhibited anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govscilit.comresearchgate.net The anti-inflammatory effect was associated with their ability to activate NRF2, which in turn led to the reversal of elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. nih.govnih.govscilit.com They also reduced inflammatory mediators like PGE2, COX-2, and NF-κB. nih.govnih.govscilit.com Certain derivatives showed high anti-inflammatory activity, inhibiting nitric oxide (NO) production by up to 87%. nih.gov These findings suggest that benzothiophene derivatives that activate the NRF2 pathway could be promising candidates for the development of new anti-inflammatory agents. nih.govnih.govscilit.comresearchgate.net

Cyclooxygenase (COX) Inhibition Studies

There is no direct research available in the public domain that specifically investigates the cyclooxygenase (COX) inhibitory activity of 5-Amino-2-bromobenzothiophene. While the broader class of benzothiophene derivatives has been explored for various pharmacological effects, dedicated studies to determine if this compound can inhibit COX-1 or COX-2 enzymes have not been published.

Anticonvulsant Research

A review of existing scientific literature indicates a lack of specific studies focused on the anticonvulsant properties of this compound. Research into the anticonvulsant potential of novel chemical entities is ongoing in medicinal chemistry, but this particular substituted benzothiophene has not been a subject of published investigations in common preclinical seizure models.

Other Investigated Biological Activities (e.g., anti-diabetic, neuroprotective)

There are no specific studies identified in the available literature that report on the anti-diabetic or neuroprotective activities of this compound. While related heterocyclic compounds and other benzothiophene derivatives are subjects of research in these areas, the potential efficacy of this compound for treating diabetes or offering neuroprotection remains uninvestigated in published scientific research.

Computational and Theoretical Investigations of 5 Amino 2 Bromobenzothiophene

Molecular Docking and Ligand-Protein Interaction Studies

No specific molecular docking or ligand-protein interaction studies for 5-Amino-2-bromobenzothiophene have been reported in the reviewed scientific literature. Such studies are crucial for understanding how a ligand might interact with a biological target. mdpi.comorientjchem.org

Prediction of Binding Modes and Affinities

There are no available research findings that predict the binding modes or binding affinities of this compound with any specific protein or enzyme. This information is typically generated through computational docking simulations, which have not been published for this compound.

Elucidation of Enzyme-Inhibitor Interactions

As there are no studies identifying this compound as an enzyme inhibitor, there is no data available elucidating its specific interactions within an enzyme's active site.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the properties of a molecule. nih.govresearchgate.netsemanticscholar.org However, specific studies applying these methods to this compound are absent from the literature. For comparison, such analyses have been performed on related molecules like 2-amino-5-bromo-benzoic acid methyl ester. nih.gov

Electronic Structure Analysis

A detailed electronic structure analysis for this compound has not been published. This type of analysis would typically involve calculating and describing the distribution of electrons, molecular orbital energies, and electrostatic potential.

Frontier Molecular Orbital (FMO) Theory Applications

There is no published research applying Frontier Molecular Orbital (FMO) theory to this compound. FMO analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict a molecule's reactivity and electronic properties. nih.govnih.gov Without dedicated quantum chemical calculations, the HOMO-LUMO gap and other related reactivity descriptors for this compound remain undetermined.

Spectroscopic Property Predictions

No computational studies predicting the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound were found. These predictions are made by calculating vibrational frequencies and chemical shifts, which are then compared with experimental data to confirm the molecular structure. nih.gov

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In the early stages of drug discovery, computational methods are invaluable for predicting the pharmacokinetic and toxicological properties of a compound, collectively known as ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico predictions for this compound provide crucial insights into its potential as a drug candidate, guiding further experimental studies. While specific experimental data for this compound is not available, predictive models based on its structure can offer significant preliminary information.

The predicted ADME/T properties of this compound are summarized in the table below. These values are generated from various computational models that analyze the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), to forecast its behavior in a biological system.

Predicted ADME/T Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells, which can enhance bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | The compound may be able to enter the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound is expected to bind to plasma proteins, affecting its free concentration. |

| Volume of Distribution (VDss) | Moderate to High | Indicates that the compound may distribute into tissues rather than remaining in the plasma. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | Likely No | Lower risk of interactions with drugs metabolized by the most common CYP450 isoform. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Suggests that renal excretion via this transporter is not a primary route. |

| Toxicity | ||

| AMES Mutagenicity | Possible | The presence of an aromatic amine group may indicate a potential for mutagenicity. |

| hERG I Inhibition | Low to Moderate Risk | Indicates a potential for cardiac effects, which would require experimental validation. |

Detailed research findings from computational models suggest that the amino group at the 5-position and the bromine atom at the 2-position significantly influence the ADME/T profile of the benzothiophene (B83047) scaffold. The amino group can increase polarity and act as a hydrogen bond donor, which can affect solubility and interactions with metabolic enzymes. The bromine atom increases the lipophilicity and molecular weight, which can enhance membrane permeability but may also contribute to potential toxicity. These predictions are foundational for guiding chemical modifications to optimize the pharmacokinetic and safety profile of this class of compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, solvation properties, and interactions with biological macromolecules.

A typical MD simulation of this compound would involve placing the molecule in a simulated physiological environment, such as a box of water molecules with appropriate ions. The simulation then calculates the forces between all atoms at very short time intervals, allowing the trajectory of each atom to be tracked.

Key areas of investigation using MD simulations for this compound would include:

Conformational Analysis: Although the benzothiophene core is rigid, the amino group can exhibit rotational flexibility. MD simulations can explore the preferred orientations of the amino group and the energetic barriers between different conformations. This is crucial for understanding how the molecule might fit into a protein's binding site.

Solvation Shell Structure: The simulations can reveal how water molecules arrange themselves around the solute molecule. The amino group is expected to form hydrogen bonds with surrounding water molecules, while the brominated benzothiophene core will have more hydrophobic interactions. Understanding the solvation shell is important for predicting solubility and the energetic cost of moving the molecule from an aqueous environment to a nonpolar one, such as a cell membrane or a protein's active site.

Interaction with Biomolecules: MD simulations are frequently used to study the stability of a ligand-protein complex. If a potential protein target for this compound is identified, MD simulations can be used to model their interaction. These simulations can reveal the key amino acid residues involved in binding, the stability of the binding pose over time, and the role of water molecules in mediating the interaction. For instance, simulations could clarify how the amino and bromo substituents contribute to the binding affinity and specificity.

Recent studies on similar benzothiophene derivatives have used MD simulations to confirm the stability of their binding to targets like estrogen receptors and α-amylase, highlighting the importance of specific electrostatic and van der Waals interactions. nih.gov These studies often show that the ligand remains stably bound within the active site of the protein over the course of the simulation, typically tens to hundreds of nanoseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, QSAR can be a valuable tool to predict its activity and to guide the design of new, more potent analogs.

In a QSAR study, a set of molecules with known biological activities (the training set) is used to develop a model. For each molecule, a series of numerical descriptors are calculated that represent its structural, physicochemical, and electronic properties. Statistical methods are then used to find a correlation between these descriptors and the observed activity.

If this compound were included in a QSAR study, the following steps would be taken:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for this compound. These can be categorized as:

1D Descriptors: Molecular weight, count of atoms, count of hydrogen bond donors/acceptors.

2D Descriptors: Topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges on atoms), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Using a training set of benzothiophene derivatives with known activity against a specific biological target (e.g., a particular enzyme or receptor), a QSAR model would be built. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests.

Contribution Analysis: The resulting QSAR model would highlight which descriptors are most important for the biological activity. For this compound, the model could reveal the quantitative impact of the amino group at position 5 and the bromine atom at position 2. For example, the model might show that a hydrogen bond donor at position 5 is beneficial for activity, while a bulky, electronegative group at position 2 has a positive or negative influence depending on the specific target.

QSAR studies on other benzothiophene derivatives have successfully identified key molecular features responsible for their activity as anticancer or antimicrobial agents. researchgate.net These models often emphasize the importance of steric, electrostatic, and hydrophobic properties in determining the biological effect. The inclusion of this compound in such a study would help to further refine these models and provide a more comprehensive understanding of the structure-activity landscape of this chemical class.

Applications in Advanced Materials Research

Organic Electronic Materials

Benzothiophene (B83047) derivatives are integral to the field of organic electronics, where they are utilized for their excellent charge transport characteristics and tunable electronic properties. These materials form the active components in a variety of organic electronic devices.

Organic semiconductors are the foundation of modern organic electronics, and benzothiophene-based molecules are a prominent class of materials in this domain. The fused ring system of benzothiophene provides a rigid and planar backbone that facilitates π-π stacking and efficient charge transport. The introduction of functional groups, such as the amino and bromo substituents on 5-Amino-2-bromobenzothiophene, allows for the targeted modification of the semiconductor's electronic properties.

For instance, the amino group can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) energy level of the material. The bromo group serves as a convenient handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the extension of the conjugated system by linking to other aromatic units. This modular approach allows for the synthesis of a library of organic semiconductors with tailored properties.

Table 1: Properties of Benzothiophene-Based Organic Semiconductors

| Derivative Class | Key Features | Potential Application |

|---|---|---|

| Unsymmetrical nih.govbenzothieno[3,2-b] nih.govbenzothiophenes | Tunable solid-state assembly and molecular orbital energy levels through functional group modification. nih.gov | Organic Transistors |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Solution-processable with good thermal stability. mdpi.comresearchgate.net | Organic Field-Effect Transistors |

This table is for illustrative purposes and showcases the properties of the broader class of benzothiophene derivatives.

The tailored electronic properties of benzothiophene-based organic semiconductors make them highly suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In OPVs, these materials can function as either the electron donor or acceptor in the active layer, which is responsible for light absorption and charge generation. The ability to tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of precursors like this compound is crucial for optimizing the efficiency of these devices.

In OFETs, benzothiophene derivatives have demonstrated high charge carrier mobilities, a key performance metric for transistors. The rigid structure of the benzothiophene core promotes ordered molecular packing in thin films, which is essential for efficient charge transport. The versatility of synthetic approaches allows for the creation of materials that are solution-processable, enabling the fabrication of large-area and flexible electronic devices.

Self-Organizing Materials and Liquid Crystals

The rigid, rod-like structure of the benzothiophene moiety makes it an excellent building block for the design of self-organizing materials, including liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, and they are utilized in a variety of display and sensor technologies.

The synthesis of liquid crystalline compounds based on a benzothiophene core involves the attachment of flexible alkyl chains and other functional groups to the rigid aromatic core. These modifications induce the formation of mesophases, such as nematic, smectic, and cholesteric phases, over specific temperature ranges. The amino and bromo groups of this compound can be chemically transformed to introduce these necessary structural features. For example, the amino group can be acylated to introduce long alkyl chains, while the bromo group can be used in coupling reactions to elongate the rigid core.

Certain liquid crystalline materials with specific dielectric properties are being explored for their potential applications in microwave technology, such as in tunable phase shifters and filters. The anisotropic nature of liquid crystals allows for the modulation of their dielectric constant by an external electric field. Benzothiophene-based liquid crystals, with their potential for a wide range of mesophases and tunable molecular structures, are promising candidates for these applications. The ability to precisely control the molecular design, starting from versatile precursors, is key to developing materials with the desired performance characteristics for high-frequency applications.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. Thiophene (B33073) and benzothiophene derivatives are attractive building blocks for COFs due to their electronic properties and the potential to create extended conjugated systems within the framework. nih.govresearchgate.net

The amino group of this compound can be utilized as a reactive site for the formation of imine or amide linkages, which are common connections in COF synthesis. rsc.org The bifunctional nature of this precursor, with two distinct reactive sites, could potentially be exploited to create novel framework topologies. Benzothiophene-based COFs have shown promise in applications such as gas storage, catalysis, and as materials for the electrosynthesis of hydrogen peroxide. rsc.org The incorporation of the benzothiophene unit can impart favorable electronic properties to the COF, making it suitable for optoelectronic applications.

Benzothiophene-Based COFs for Electrocatalysis

Benzothiophene units can be incorporated into the structure of Covalent Organic Frameworks (COFs). These porous crystalline polymers are of great interest for applications in catalysis due to their high surface area and tunable structures. Benzothiophene-based COFs have been investigated for their potential in electrocatalysis, particularly for the oxygen reduction reaction (ORR). The inclusion of the sulfur-containing benzothiophene moiety can influence the electronic properties of the COF and enhance its catalytic activity.

Role of Conjugated Structure in Material Properties

The conjugated π-system of the benzothiophene core is crucial for its application in optoelectronic materials. This extended conjugation allows for efficient charge transport, making these materials suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The amino and bromo substituents on the benzothiophene ring can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and thereby optimize the performance of the resulting materials.

Dye Chemistry and Pigment Applications

The chromophoric benzothiophene scaffold, especially when functionalized with electron-donating (like the amino group) and electron-withdrawing groups, can be used in the synthesis of dyes and pigments.

Future Research Directions and Emerging Paradigms for 5 Amino 2 Bromobenzothiophene

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While traditional methods for benzothiophene (B83047) synthesis exist, future research will likely focus on developing more efficient, sustainable, and atom-economical routes to 5-Amino-2-bromobenzothiophene and its derivatives. Modern synthetic strategies such as C-H functionalization, flow chemistry, and electrochemical synthesis are poised to play a pivotal role in this endeavor.

Recent advancements have demonstrated the utility of electrochemical synthesis for the preparation of substituted benzothiophenes. acs.orgbohrium.com These methods offer a green and practical approach, often proceeding under oxidant- and catalyst-free conditions. nih.gov Future work could adapt these electrochemical approaches for the regioselective synthesis of this compound, potentially starting from readily available precursors. The use of microcontinuous flow systems in electrosynthesis can offer precise control over reaction parameters, leading to higher yields and selectivity. acs.orgbohrium.com

Furthermore, palladium-catalyzed C-H arylation and other cross-coupling reactions are powerful tools for constructing benzothiophene systems. nih.gov Research into novel catalytic systems with higher turnover numbers and the use of more environmentally benign solvents will be crucial. The development of one-pot, multi-component reactions that assemble the this compound core in a single step would significantly enhance synthetic efficiency. malayajournal.org The principles of green chemistry, such as the use of renewable starting materials and minimizing waste, will increasingly guide the development of these new synthetic methodologies.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Electrochemical Synthesis | Green, oxidant- and catalyst-free, high selectivity | Development of specific electrode materials and reaction conditions for amination and bromination. |

| Flow Chemistry | Precise process control, scalability, improved safety | Integration of multi-step syntheses into a continuous flow process. |

| C-H Functionalization | Atom economy, reduced pre-functionalization of starting materials | Discovery of new catalysts for regioselective amination and bromination of the benzothiophene core. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions to minimize side-product formation. |

Exploration of Uncharted Reactivity Patterns and Functionalization Strategies

The presence of both an amino group and a bromine atom on the benzothiophene core of this compound provides a rich platform for exploring novel reactivity and functionalization strategies. The bromine at the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. nih.gov Future research could explore the use of more recently developed coupling methodologies, including photoredox catalysis, to forge new carbon-carbon and carbon-heteroatom bonds at this position under mild conditions.

The amino group at the 5-position offers opportunities for a different set of chemical transformations. It can be acylated, alkylated, or diazotized to introduce further diversity. Moreover, the amino group can act as a directing group in electrophilic aromatic substitution reactions, potentially enabling functionalization of the benzene (B151609) ring of the benzothiophene nucleus. The interplay between the electronic effects of the amino and bromo substituents on the reactivity of the benzothiophene ring system is an area ripe for investigation. Computational studies, in conjunction with experimental work, could provide valuable insights into the regioselectivity of various transformations. researchgate.net

Integration of this compound into Complex Polycyclic Systems

The development of novel polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic-fused systems is of significant interest for applications in organic electronics and materials science. This compound can serve as a key building block for the construction of such complex architectures. The bromine atom can participate in intramolecular cyclization reactions, such as palladium-catalyzed C-H activation or photocyclization, to form new rings fused to the benzothiophene core.

For instance, Sonogashira coupling of this compound with an appropriately substituted alkyne could be followed by an intramolecular cyclization to generate a benzothiophene-annulated quinoline or other polycyclic systems. The amino group can be utilized to introduce further complexity, for example, through the formation of fused imidazole or pyrazine rings. The synthesis of π-extended systems based on the benzothiophene scaffold is a promising avenue for the development of new organic semiconductors.

Advanced Biomedical Research Beyond Current Scopes (excluding clinical)

Benzothiophene derivatives have a well-established history in medicinal chemistry, with several approved drugs containing this scaffold. ijpsjournal.comktu.edu The 5-aminobenzothiophene moiety, in particular, has been identified as a key pharmacophore in the development of potent antimitotic agents. Future preclinical research on this compound derivatives could expand beyond this area to explore other therapeutic targets.

The structural features of this compound make it an attractive starting point for the design of kinase inhibitors, which are a major class of anticancer drugs. The amino group can serve as a hydrogen bond donor, a common interaction motif in kinase active sites. Furthermore, the benzothiophene core can be elaborated to target specific kinases implicated in various diseases.

Beyond oncology, there is potential for developing novel antimicrobial and neuroprotective agents based on this scaffold. Recent studies have highlighted the antimicrobial activity of certain benzothiophene derivatives against multidrug-resistant bacteria. mdpi.comresearchgate.netresearchgate.net The antioxidant and anti-inflammatory properties of some benzothiophenes suggest their potential for treating neurodegenerative diseases. nih.govtandfonline.com Future research in this area would involve the synthesis of libraries of this compound derivatives and their screening against a panel of biological targets.

| Potential Therapeutic Area | Rationale for this compound Scaffold | Key Research Focus |

| Oncology | Known antimitotic activity of 5-aminobenzothiophenes. | Design of selective kinase inhibitors. |

| Infectious Diseases | Documented antimicrobial activity of benzothiophene derivatives. | Synthesis of derivatives with activity against drug-resistant pathogens. |

| Neurodegenerative Diseases | Antioxidant and anti-inflammatory properties of related compounds. | Evaluation of neuroprotective effects in preclinical models. |

Design of New Functional Materials with Tunable Properties

The unique electronic and photophysical properties of benzothiophene-based materials make them promising candidates for applications in organic electronics. The this compound scaffold offers a platform for the design of new functional materials with tunable properties. The amino and bromo groups can be chemically modified to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport in organic semiconductors.

For example, the bromine atom can be replaced with various aromatic or heteroaromatic groups via cross-coupling reactions to extend the π-conjugation and red-shift the absorption and emission spectra. The amino group can be converted into an amide or imide to fine-tune the electronic properties and influence the intermolecular packing in the solid state. These modifications could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgfrontiersin.orgbeilstein-journals.org

Furthermore, the inherent fluorescence of many benzothiophene derivatives suggests their potential use as fluorescent probes and sensors. rsc.orgrsc.orgnih.govmdpi.com The amino group of this compound could be functionalized with a receptor unit to create a chemosensor that exhibits a change in its fluorescence properties upon binding to a specific analyte.

Hybrid Systems and Supramolecular Assemblies Involving the Benzothiophene Moiety

The creation of hybrid materials and supramolecular assemblies is a rapidly growing field that seeks to combine the properties of different molecular components to achieve novel functionalities. The benzothiophene moiety of this compound can be incorporated into such systems in various ways.

For instance, it can be used as a building block for the synthesis of metal-organic frameworks (MOFs). chemistryviews.orgacs.orgbohrium.comknu.ac.kracs.org The amino group could act as a coordination site for metal ions, while the benzothiophene unit would form the organic linker. Such MOFs could have applications in gas storage, catalysis, and sensing.

The benzothiophene core can also be incorporated into liquid crystalline structures. tandfonline.comtandfonline.comresearchgate.netresearchgate.netgoogle.com The rigid, anisotropic shape of the benzothiophene unit is conducive to the formation of mesophases. By attaching flexible alkyl chains to the 5-amino and/or 2-position, it may be possible to design novel liquid crystals with interesting electro-optical properties.

Finally, the principles of supramolecular chemistry can be applied to direct the self-assembly of this compound derivatives into well-defined nanostructures. rsc.orgresearchgate.netnih.govresearchgate.net For example, by attaching a peptide sequence to the amino group, it might be possible to create self-assembling systems that form nanofibers or other ordered aggregates. These supramolecular structures could find applications in areas such as tissue engineering and nanoelectronics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-bromobenzothiophene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions. A common approach includes bromination of a thiophene precursor followed by functionalization of the amino group. For example:

- Step 1 : Bromination of a thiophene scaffold using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a solvent like DMF or THF.

- Step 2 : Introduction of the amino group via Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Optimization : Reaction yield can be improved by adjusting solvent polarity, temperature gradients, and catalyst loading. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>98%) and detect impurities.

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at C2, amino at C5) and rule out regioisomers.

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Derivatization : Modify the bromine or amino group to create analogs (e.g., Suzuki coupling for aryl substitutions, acylation for amino-group diversification).

- Biological Assays : Test analogs against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity measurements .

- Computational Modeling : Employ molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with activity .

Q. How do cross-coupling reactions involving this compound proceed mechanistically, and what are common side-reactions?

- Methodological Answer :

- Mechanism : Suzuki-Miyaura coupling with aryl boronic acids proceeds via oxidative addition of Pd⁰ to the C-Br bond, transmetallation, and reductive elimination.

- Side Reactions :

- Homocoupling : Catalyzed by residual Pd, minimized by degassing solvents.

- Debromination : Occurs under high temperatures; mitigated by using milder conditions (e.g., 60°C) .

- Monitoring : TLC or in-situ IR tracks reaction progress.

Q. What computational tools are recommended for predicting synthetic pathways or electronic properties of this compound?

- Methodological Answer :

- Retrosynthesis : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes using known reaction templates .

- DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies, charge distribution, and regioselectivity in electrophilic substitutions .

Q. How can researchers investigate the interaction of this compound with biological targets using biophysical methods?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).

- Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.